molecular formula C16H17N5O3 B2859296 ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate CAS No. 892470-73-4

ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate

Cat. No.: B2859296
CAS No.: 892470-73-4
M. Wt: 327.344
InChI Key: BPDAYKPSJZSFSW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a complex organic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an ethyl ester group attached to a propanoate moiety. The presence of these functional groups and the fused ring system makes this compound of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyrimidine core, which can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may involve the reaction of benzyl hydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to form the triazolopyrimidine ring system. The final step involves the esterification of the propanoate moiety to yield the target compound .

Chemical Reactions Analysis

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and binding affinities.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The triazolopyrimidine core is known to interact with nucleophilic sites within the target molecules, influencing their function and activity .

Comparison with Similar Compounds

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific triazolopyrimidine core and the presence of the ethyl ester group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a synthetic compound belonging to the class of triazolopyrimidines, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement characterized by:

  • Triazole and Pyrimidine Moieties : The fused triazole and pyrimidine rings contribute to its biological activity.
  • Functional Groups : The presence of a 7-oxo group and an ethyl ester enhances its pharmacological properties.

The molecular formula is C23H24N6O4C_{23}H_{24}N_{6}O_{4}, indicating a complex organic structure that may interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolopyrimidine core is known for:

  • Binding Affinity : It binds to nucleophilic sites within target molecules, modulating their activity.
  • Influence on Biological Pathways : This interaction can lead to alterations in various cellular processes.

Biological Activity

Research has demonstrated diverse pharmacological properties associated with this compound:

  • Antimicrobial Activity : Studies indicate that compounds in the triazolopyrimidine class exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against pathogens like Escherichia coli and Candida albicans .
MicroorganismActivity Observed
Escherichia coliSignificant antibacterial activity
Staphylococcus aureusEffective against Gram-positive bacteria
Candida albicansAntifungal efficacy

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study evaluated various derivatives of triazolopyrimidines for antibacterial activity against multiple strains. This compound showed promising results in inhibiting bacterial growth .
  • Antifungal Activity :
    • In vitro tests indicated that certain derivatives exhibited antifungal properties comparable to established antifungal agents. This suggests potential applications in treating fungal infections .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that the compound affects specific metabolic pathways by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparative Analysis

To highlight the uniqueness of this compound compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTriazole and pyrimidine rings; ethyl esterAntibacterial and antifungal
N-benzyl derivativesVariation in side chains affecting reactivityDifferent antimicrobial profiles

Properties

IUPAC Name

ethyl 2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-3-24-16(23)11(2)20-10-17-14-13(15(20)22)18-19-21(14)9-12-7-5-4-6-8-12/h4-8,10-11H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDAYKPSJZSFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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